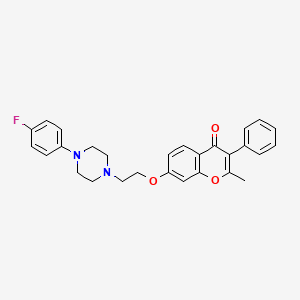

7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-2-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O3/c1-20-27(21-5-3-2-4-6-21)28(32)25-12-11-24(19-26(25)34-20)33-18-17-30-13-15-31(16-14-30)23-9-7-22(29)8-10-23/h2-12,19H,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKAZCDDRULKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one is a member of the chromenone class, which has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chromenone moiety, a piperazine ring, and a fluorophenyl substituent. The structural formula can be represented as follows:

Key Structural Components:

- Chromone Core: Known for various biological activities, including anti-inflammatory and anti-cancer effects.

- Piperazine Ring: Often associated with psychoactive properties and used in various pharmacological applications.

- Fluorophenyl Group: Imparts lipophilicity and can enhance binding affinity to biological targets.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity across multiple domains:

- Antidepressant Activity:

- Antitumor Activity:

- Antimicrobial Properties:

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding: The fluorophenyl-piperazine group may enhance binding affinity to dopamine receptors, influencing neurotransmission pathways relevant to mood regulation.

- Enzyme Inhibition: Potential inhibition of MAO could lead to increased levels of serotonin and norepinephrine, contributing to antidepressant effects.

- Cell Cycle Arrest: Chromenones are known to interfere with cell cycle progression, leading to apoptosis in cancer cells.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines:

- Cancer Cell Lines: The compound showed promising results in inhibiting proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.

In Vivo Studies

Though limited data is available on in vivo studies specifically for this compound, related chromenones have shown efficacy in animal models for depression and tumor growth inhibition.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that this compound interacts with serotonin receptors, which are pivotal in regulating mood and anxiety disorders. The piperazine moiety enhances its affinity for these receptors, suggesting potential applications in treating conditions such as depression and anxiety.

Anticancer Properties

Studies have demonstrated that derivatives of chromenones exhibit significant anticancer activity. The compound's structural analogs have shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.0 | Induction of apoptosis |

| MCF-7 | 7.2 | Inhibition of cell cycle progression |

| HeLa | 6.5 | Disruption of MDM2-p53 interactions |

The mechanism behind its anticancer effects includes modulation of apoptosis pathways and interference with cell cycle regulation, making it a candidate for further development in cancer therapeutics .

Synthesis and Characterization

The synthesis of 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves several steps:

- Formation of the Chromenone Backbone : This involves cyclization reactions using appropriate precursors.

- Introduction of the Piperazine Moiety : Achieved through nucleophilic substitution reactions.

- Attachment of the Ethoxy Group : This step is crucial for enhancing the compound's solubility and biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Neuropharmacological Study

A study conducted on the effects of this compound on serotonin receptor modulation highlighted its potential as an anxiolytic agent. The results indicated a significant decrease in anxiety-like behaviors in animal models, supporting its therapeutic potential .

Anticancer Evaluation

In vitro studies on various cancer cell lines showed that this compound effectively inhibited cell proliferation and induced apoptosis. The investigation into its mechanism revealed that it disrupts critical protein interactions involved in tumor growth, marking it as a promising candidate for further clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.